Methyl 2-amino-3-(pyrazin-2-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(pyrazin-2-yl)propanoate is a heterocyclic compound with the molecular formula C8H11N3O2. This compound is characterized by the presence of a pyrazine ring attached to a propanoate moiety, making it a valuable molecule in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(pyrazin-2-yl)propanoate typically involves the reaction of pyrazine-2-carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrazin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amines .
Scientific Research Applications
Methyl 2-amino-3-(pyrazin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyridin-2-ylamino)propanoate
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl (2S)-2-amino-3-(5-aminopyridin-2-yl)propanoate
Uniqueness
Methyl 2-amino-3-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-amino-3-pyrazin-2-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-5-10-2-3-11-6/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
KBARLMGWTMFNBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=NC=CN=C1)N |
Origin of Product |
United States |
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